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Compound of Interest

Compound Name: 4-Oxopentyl acetate

CAS No.: 5185-97-7

Cat. No.: B1618999 Get Quote

Executive Summary
4-Oxopentyl acetate (CAS: 13033-84-6), also known as 5-acetoxy-2-pentanone, is a critical

C5 building block in organic synthesis. It serves as a pivotal intermediate in the industrial

manufacturing of Thiamine (Vitamin B1) and various antimalarial side chains.

This guide moves beyond generic textbook descriptions to provide a process-intensified

protocol. We utilize Ethyl Acetoacetate (EAA) as the starting material, exploiting its dual

electrophilic/nucleophilic nature to construct the carbon skeleton via an

-acetyl-

-butyrolactone (ABL) intermediate.

Core Synthetic Strategy
The synthesis is divided into three distinct phases to maximize yield and purity:

Alkylation/Cyclization: Reaction of EAA with ethylene oxide to form

-acetyl-

-butyrolactone (ABL).

Decarboxylative Hydrolysis: Ring-opening of ABL to yield 5-hydroxy-2-pentanone.
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Esterification: Acetylation of the hydroxyl group to the final 4-oxopentyl acetate.

Retrosynthetic Analysis
To understand the causality of the protocol, we must visualize the disconnection. The target

molecule is a

-functionalized ketone. Direct alkylation of EAA with a protected 3-carbon alcohol is possible
but atom-inefficient. The industrial standard utilizes the latent functionality of Ethylene Oxide
(EO).

Figure 1: Retrosynthetic disconnection of 4-oxopentyl acetate to EAA.
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Phase 1: Synthesis of -Acetyl- -butyrolactone (ABL)
This step involves the ethoxylation of the active methylene group of EAA followed by in situ

transesterification (lactonization).
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Mechanism & Causality
The reaction relies on the acidity of the

-protons in EAA (

).

Deprotonation: A base generates the enolate of EAA.

Nucleophilic Attack: The enolate attacks the epoxide ring of ethylene oxide (

-like).

Intramolecular Cyclization: The resulting alkoxide attacks the ethyl ester, ejecting ethanol

and forming the lactone ring.

Experimental Protocol
Reagents:

Ethyl Acetoacetate (EAA): 1.0 eq

Ethylene Oxide (EO): 1.05 eq (Handle with extreme caution; gas/liquid)

Sodium Hydroxide (NaOH): 1.0 eq (aqueous solution) or NaOEt (ethanolic)

Solvent: Water/Ethanol mixture (1:1)

Step-by-Step:

Cooling: Charge a jacketed reactor with NaOH and water/ethanol. Cool to 0°C. Reason: The

reaction with EO is highly exothermic; temperature control is critical to prevent

polymerization.

Addition: Add EAA slowly, maintaining

. Stir for 30 minutes to ensure complete enolate formation.

Ethoxylation: Introduce Ethylene Oxide (liquid or gas sparge) slowly. Maintain
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.

Reaction: Allow the mixture to warm to 20–25°C and stir for 12–24 hours.

Workup: Neutralize with dilute Acetic Acid. Extract with Dichloromethane (DCM) or Benzene.

Purification: Fractional distillation under reduced pressure. ABL boils at approx. 108°C (15

mmHg).

Critical Control Point: Do not use excess strong base, as it can hydrolyze the lactone ring

prematurely or cause EAA decomposition.

Phase 2: Decarboxylative Hydrolysis
We now convert the cyclic lactone (ABL) into the linear keto-alcohol.

Mechanism
Acid-catalyzed hydrolysis opens the lactone ring to form

-acetyl-

-hydroxybutyric acid (a

-keto acid derivative). Heating facilitates rapid decarboxylation, releasing

and yielding the ketone.

Experimental Protocol
Reagents:

-Acetyl-

-butyrolactone (ABL): 1.0 eq

Sulfuric Acid (

): 5% aqueous solution (excess water required)

Step-by-Step:
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Mixing: Suspend ABL in the dilute acid solution.

Reflux: Heat the mixture to reflux (~100°C) for 2–4 hours.

Observation: Evolution of

gas bubbles indicates the reaction is proceeding.

Monitoring: Monitor by TLC or GC for the disappearance of ABL.

Neutralization: Cool to room temperature. Neutralize carefully with Sodium Bicarbonate (

) to pH 7.[1]

Isolation: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.

Concentration: Dry organic layer over

and concentrate to yield crude 5-hydroxy-2-pentanone.

Phase 3: Acetylation (Final Step)
The final step protects the alcohol as an acetate ester.

Experimental Protocol
Reagents:

5-Hydroxy-2-pentanone (Crude from Phase 2): 1.0 eq

Acetic Anhydride (

): 1.2 eq

Pyridine or Sodium Acetate: Catalytic amount

Solvent: DCM (optional, can run neat)

Step-by-Step:
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Addition: Add Acetic Anhydride dropwise to the crude 5-hydroxy-2-pentanone containing the

catalyst.

Exotherm Check: The reaction is exothermic. Maintain temperature

.

Stirring: Stir at room temperature for 2 hours.

Quenching: Add water to hydrolyze excess acetic anhydride.

Purification: Separate the organic layer, wash with brine, and dry. Distill the final product

under vacuum.

Target: 4-Oxopentyl acetate (Boiling Point: ~215°C at atm, or lower under vacuum).

Process Data Summary
Parameter

Phase 1 (ABL
Synthesis)

Phase 2
(Hydrolysis)

Phase 3
(Acetylation)

Key Reagent Ethylene Oxide Dilute Acetic Anhydride

Temperature
0°C

25°C
100°C (Reflux) 25°C

Time 12–24 h 2–4 h 2 h

Critical Hazard
Exotherm/Pressure

(EO) Evolution
Corrosive/Lachrymato

r

Typical Yield 60–75% 80–90% 90–95%

Workflow Visualization
The following diagram illustrates the complete reaction pathway and logic flow.
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Figure 2: Step-by-step reaction workflow from EAA to 4-Oxopentyl Acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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